PSI-697

Catalog No.
S540547
CAS No.
851546-61-7
M.F
C21H18ClNO3
M. Wt
367.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSI-697

CAS Number

851546-61-7

Product Name

PSI-697

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

InChI

InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26)

InChI Key

DIEPFYNZGUUVHD-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo(H)quinoline-4-carboxylic acid, PSI 697, PSI-697, PSI697

Canonical SMILES

C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O

Description

The exact mass of the compound 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo(H)quinoline-4-carboxylic acid is 367.0975 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

P-Selectin Antagonist:

2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo(H)quinoline-4-carboxylic acid, also known as PSI-697, is a research compound investigated for its potential to inhibit P-selectin. P-selectin is a cell adhesion molecule involved in inflammatory processes. By blocking P-selectin, PSI-697 may offer therapeutic benefits in conditions like inflammatory bowel disease and atherosclerosis PubMed: .

PSI-697, chemically known as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, is a small-molecule antagonist specifically designed to inhibit P-selectin. This compound has garnered attention due to its potential therapeutic applications in vascular diseases characterized by inflammation and thrombosis. With a molecular mass of 367.83 g/mol, PSI-697 is notable for its ability to interfere with the binding of P-selectin to its glycoprotein ligand, thereby reducing leukocyte and platelet adhesion which is crucial in the pathogenesis of various vascular conditions .

The primary chemical reaction involving PSI-697 is its interaction with P-selectin. In vitro studies have demonstrated that PSI-697 can dose-dependently inhibit the binding of human P-selectin to human P-selectin glycoprotein ligand-1. This inhibition occurs at concentrations ranging from 50 to 125 micromolar, highlighting its effectiveness as a competitive antagonist . The compound's mechanism of action primarily involves blocking the receptor-ligand interaction, which is essential for mediating inflammatory responses.

PSI-697 exhibits significant biological activity in various experimental models. In animal studies, it has been shown to reduce the number of rolling leukocytes in inflamed tissues by approximately 39% when administered orally at a dose of 50 mg/kg. Furthermore, it effectively decreased thrombus weight in a rat venous thrombosis model by 18% at a dose of 100 mg/kg without prolonging bleeding time . These findings underscore its potential utility in treating conditions associated with excessive inflammation and thrombosis.

PSI-697 has promising applications in the treatment of various vascular diseases, particularly those involving thrombotic and inflammatory processes. Its role as a P-selectin inhibitor positions it as a candidate for managing conditions like acute coronary syndrome, stroke, and other cardiovascular diseases where platelet aggregation and leukocyte adhesion are critical factors . Ongoing research continues to explore its efficacy in clinical settings.

Interaction studies have demonstrated that PSI-697 binds directly to P-selectin, inhibiting its interaction with ligands involved in leukocyte rolling and adhesion. This binding affinity was assessed using Biacore technology and cell-based assays, confirming that PSI-697 can effectively block P-selectin-mediated cellular interactions . Further studies indicated that while PSI-697 significantly reduces leukocyte adhesion, it does not adversely affect platelet-monocyte aggregate formation under stimulated conditions .

Several compounds exhibit similar mechanisms of action as PSI-697 by targeting P-selectin or related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Glycoprotein IIb/IIIa inhibitorsBlock platelet aggregationPrimarily used in acute coronary syndromes
P-selectin glycoprotein ligand-1 antagonistsPrevents leukocyte adhesionFocused on inflammatory diseases
EptifibatideInhibits platelet aggregationPeptide-based inhibitor
TirofibanInhibits platelet aggregationNon-peptide small molecule

PSI-697 stands out due to its specific targeting of P-selectin and its oral bioavailability, making it suitable for chronic administration compared to other injectable therapies like Eptifibatide and Tirofiban . Its unique chemical structure also contributes to its distinct pharmacokinetic profile and efficacy in preclinical models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

367.0975211 g/mol

Monoisotopic Mass

367.0975211 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LH1XC916ME

Other CAS

851546-61-7

Wikipedia

Psi-697

Dates

Modify: 2023-07-15
1: Japp AG, Chelliah R, Tattersall L, Lang NN, Meng X, Weisel K, Katz A, Burt D, Fox KA, Feuerstein GZ, Connolly TM, Newby DE. Effect of PSI-697, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans. J Am Heart Assoc. 2013 Jan 28;2(1):e006007. doi: 10.1161/JAHA.112.006007. PubMed PMID: 23525448; PubMed Central PMCID: PMC3603266.
2: Bedard PW, Clerin V, Sushkova N, Tchernychev B, Antrilli T, Resmini C, Keith JC Jr, Hennan JK, Kaila N, Debernardo S, Janz K, Wang Q, Crandall DL, Schaub RG, Shaw GD, Carter LL. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis. J Pharmacol Exp Ther. 2008 Feb;324(2):497-506. Epub 2007 Nov 16. PubMed PMID: 18024786.
3: Myers DD Jr, Henke PK, Bedard PW, Wrobleski SK, Kaila N, Shaw G, Meier TR, Hawley AE, Schaub RG, Wakefield TW. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis. J Vasc Surg. 2006 Sep;44(3):625-32. PubMed PMID: 16950445.
4: Myers DD Jr, Wrobleski SK, Longo C, Bedard PW, Kaila N, Shaw GD, Londy FJ, Rohrer SE, Fex BA, Zajkowski PJ, Meier TR, Hawley AE, Farris DM, Ballard NE, Henke PK, Schaub RG, Wakefield TW. Resolution of venous thrombosis using a novel oral small-molecule inhibitor of P-selectin (PSI-697) without anticoagulation. Thromb Haemost. 2007 Mar;97(3):400-7. PubMed PMID: 17334507.
5: Kutlar A, Embury SH. Cellular adhesion and the endothelium: P-selectin. Hematol Oncol Clin North Am. 2014 Apr;28(2):323-39. doi: 10.1016/j.hoc.2013.11.007. Epub 2014 Jan 17. Review. PubMed PMID: 24589269.
6: Kaila N, Janz K, Huang A, Moretto A, DeBernardo S, Bedard PW, Tam S, Clerin V, Keith JC Jr, Tsao DH, Sushkova N, Shaw GD, Camphausen RT, Schaub RG, Wang Q. 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid (PSI-697): identification of a clinical candidate from the quinoline salicylic acid series of P-selectin antagonists. J Med Chem. 2007 Jan 11;50(1):40-64. PubMed PMID: 17201409.
7: Chelliah R, Lucking AJ, Tattersall L, Daga S, Beresford-Cleary NJ, Cortas K, Fox KA, Feuerstein GZ, Connolly TM, Newby DE. P-selectin antagonism reduces thrombus formation in humans. J Thromb Haemost. 2009 Nov;7(11):1915-9. doi: 10.1111/j.1538-7836.2009.03587.x. Epub 2009 Aug 19. PubMed PMID: 19691482.
8: Huang A, Moretto A, Janz K, Lowe M, Bedard PW, Tam S, Di L, Clerin V, Sushkova N, Tchernychev B, Tsao DH, Keith JC, Shaw GD, Schaub RG, Wang Q, Kaila N. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carbox ylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. J Med Chem. 2010 Aug 26;53(16):6003-17. doi: 10.1021/jm9013696. PubMed PMID: 20718494.
9: Myers DD Jr, Rectenwald JE, Bedard PW, Kaila N, Shaw GD, Schaub RG, Farris DM, Hawley AE, Wrobleski SK, Henke PK, Wakefield TW. Decreased venous thrombosis with an oral inhibitor of P selectin. J Vasc Surg. 2005 Aug;42(2):329-36. PubMed PMID: 16102635.
10: Becker RC. A thought experiment in contemporary drug development: informed bench-to-bedside strategies. J Am Heart Assoc. 2013 Feb 12;2(1):e000031. doi: 10.1161/JAHA.112.000031. PubMed PMID: 23525416; PubMed Central PMCID: PMC3603250.

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